molecular formula C18H27N3O2 B2854155 N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-06-4

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2854155
CAS No.: 954011-06-4
M. Wt: 317.433
InChI Key: HUBMVGWXQRLFMP-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a chemical compound of significant interest in specialized research applications. As an oxalamide derivative, it features a cyclohexyl group and a 4-(dimethylamino)phenethyl moiety, a structural pattern seen in compounds used in advanced chemical and biological studies . Its molecular framework suggests potential for use in the development of novel pharmacological tools, particularly in the exploration of synthetic opioid receptor systems, where related compounds have demonstrated high potency . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should adhere to strict safety protocols and are responsible for ensuring compliance with their institution's guidelines and all applicable local, state, and federal regulations. The synthesis and purification of such specialized molecules can present challenges, including the need for techniques like microwave-assisted synthesis and optimized coupling reagents to minimize deletions and achieve high purity, as is common with complex peptide and organic structures .

Properties

IUPAC Name

N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-21(2)16-10-8-14(9-11-16)12-13-19-17(22)18(23)20-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBMVGWXQRLFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of cyclohexylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and material science.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide with structurally or functionally related compounds, focusing on synthetic pathways, physicochemical properties, and functional group contributions.

Structural Analog: N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4,7-dioxo-1,3-oxazepin-3-yl)phenyl)-2-methyl-4,7-dioxo-1,3-oxazepin-3-yl)oxalamide (Compound 7)

Key Differences and Similarities:

Property This compound Compound 7
Core Structure Oxalamide Bis-oxalamide with oxazepin rings
Substituents Cyclohexyl, 4-(dimethylamino)phenethyl Hydroxy-methoxyphenyl, methyl-oxazepin
Polarity Moderate (dimethylamino group enhances polarity) High (hydroxy and oxazepin groups)
Synthetic Yield Not reported 81%
Chromatographic Behavior Not reported Rf = 0.41

Discussion: Compound 7, a bis-oxazepin derivative, exhibits higher polarity due to hydroxyl and methoxy groups, which likely contribute to its chromatographic mobility (Rf = 0.41) . In contrast, the dimethylamino group in the target compound may impart moderate polarity but enhance membrane permeability compared to Compound 5. The cyclohexyl group in the target compound could improve metabolic stability by resisting oxidative degradation, a common issue with purely aromatic systems.

Pharmacopeial Amide Derivatives (Compounds m, n, o)

Key Differences and Similarities:

Property This compound Compounds m, n, o
Backbone Oxalamide Complex peptide-like amides
Key Functional Groups Cyclohexyl, dimethylamino Dimethylphenoxy, tetrahydropyrimidinyl
Stereochemical Complexity None (no chiral centers reported) Multiple stereocenters
Potential Bioactivity Not reported Likely protease inhibition (inferred from peptidomimetic design)

Discussion: Compounds m, n, o are highly stereochemically complex, with peptide-like structures designed for specific biological targets (e.g., enzymes or receptors) . The target oxalamide lacks such stereochemical intricacy but compensates with a rigid cyclohexyl group, which may enhance binding to hydrophobic pockets in biological targets. The dimethylamino group could facilitate interactions with acidic residues in binding sites, a feature absent in Compounds m, n, o.

Quinoline-4-Carboxylic Acid Derivatives (3a,b)

Key Differences and Similarities:

Property This compound Quinoline-4-carboxylic acids 3a,b
Core Structure Oxalamide Quinoline-carboxylic acid
Synthetic Route Likely amine-oxalyl coupling Pfitzinger reaction (isatins + ketones)
Aromaticity Single phenyl ring Quinoline heterocycle
Electron-Donating Groups Dimethylamino Substituents vary (e.g., methyl, methoxy)

Discussion: The Pfitzinger reaction used for quinoline-4-carboxylic acids (3a,b) highlights the versatility of ketone-isatin condensations for heterocycle synthesis . While the target oxalamide lacks a heterocyclic core, its dimethylamino group parallels the electron-donating substituents in 3a,b, which are critical for modulating electronic properties and intermolecular interactions.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivative optimization?

  • Approach :
  • Substituent variation : Replace cyclohexyl with adamantyl or tert-butyl groups to enhance lipophilicity (logP >3) .
  • Bioisosteric replacement : Swap oxalamide with urea or thiourea to modulate hydrogen-bonding capacity .
  • In vitro testing : Prioritize derivatives with >10-fold selectivity (cancer vs. normal cells) in MTT assays .

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